2-((9,10-Dioxo-9,10-dihydroanthracen-2-yl)amino)-2-oxoethyl 4-(trifluoromethyl)benzoate
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Overview
Description
WAY-381244 is a chemical compound with the molecular formula C24H14F3NO5 and a molecular weight of 453.37 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific research fields.
Chemical Reactions Analysis
WAY-381244 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-381244 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
WAY-381244 can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: A selective oxytocin receptor agonist.
WAY-181187: A selective dopamine receptor antagonist.
WAY-381244 is unique due to its specific molecular structure and the particular effects it exerts in various applications .
Properties
Molecular Formula |
C24H14F3NO5 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
[2-[(9,10-dioxoanthracen-2-yl)amino]-2-oxoethyl] 4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C24H14F3NO5/c25-24(26,27)14-7-5-13(6-8-14)23(32)33-12-20(29)28-15-9-10-18-19(11-15)22(31)17-4-2-1-3-16(17)21(18)30/h1-11H,12H2,(H,28,29) |
InChI Key |
JBYSJAVPDOVKAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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